![molecular formula C5H4ClN5 B1242692 7-Cloro-3-metil-3H-1,2,3-triazolo[4,5-d]pirimidina CAS No. 21323-71-7](/img/structure/B1242692.png)

7-Cloro-3-metil-3H-1,2,3-triazolo[4,5-d]pirimidina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine and related compounds often involves nucleophilic displacement reactions. For example, the synthesis of related 5-substituted 7-methyl-s-triazolo and tetrazolo pyrimidines has been accomplished by the nucleophilic displacement of corresponding chloro compounds, showcasing a general approach for modifying the triazolopyrimidine core (Kanō & Makisumi, 1958).

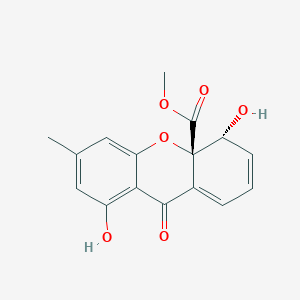

Molecular Structure Analysis

The structural integrity and characteristics of triazolopyrimidine derivatives, including the one of interest, have been confirmed through various analytical techniques, such as single-crystal X-ray diffraction. This method has helped in understanding the molecular configuration and stability of these compounds (Tang et al., 2014).

Chemical Reactions and Properties

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine can undergo various chemical transformations, including nucleophilic substitution reactions that allow for the introduction of diverse functional groups. This versatility makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activities (Biagi et al., 2003).

Physical Properties Analysis

The physical properties of triazolopyrimidine derivatives, such as solubility and crystalline structure, are critical for their application in drug development. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied in two crystal environments, providing insights into its interaction potential and stability (Canfora et al., 2010).

Chemical Properties Analysis

The chemical behavior of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine under various conditions can reveal its reactivity and functional group compatibility. Studies have shown that triazolopyrimidines can participate in halogen-metal exchange reactions and serve as versatile intermediates for further chemical modifications, highlighting their reactivity and potential for generating diverse derivatives (Tanji et al., 1991).

Aplicaciones Científicas De Investigación

Agentes Antimicrobianos

7-Cloro-3-metil-3H-1,2,3-triazolo[4,5-d]pirimidina se ha utilizado en la síntesis de varios compuestos con propiedades antimicrobianas. Por ejemplo, sus derivados se han incorporado en la estructura de 1,3,4-tiadiazoles, que son conocidos por su amplio espectro de actividades biológicas, incluida la acción antimicrobiana .

Investigación del Cáncer

Los derivados del compuesto también se exploran en la investigación del cáncer. Sirven como precursores en la síntesis de compuestos heterocíclicos que exhiben potencial como agentes anticancerígenos. Esto se debe a su capacidad para interferir con ciertos procesos celulares que son cruciales para la proliferación de células cancerosas .

Tratamiento de la Enfermedad de Alzheimer

En el campo de las enfermedades neurodegenerativas, se han estudiado los derivados de this compound por su eficacia en la inhibición de la acetilcolinesterasa. Esta inhibición de la enzima es una estrategia terapéutica para tratar la enfermedad de Alzheimer, ya que puede mejorar la función colinérgica en el cerebro .

Actividad Antidepresiva y Anticonvulsiva

El marco del compuesto se utiliza para desarrollar derivados con actividades antidepresivas y anticonvulsivas. Estas actividades son significativas para el tratamiento de varios trastornos del estado de ánimo y condiciones convulsivas, respectivamente .

Terapéutica Cardiovascular

En la terapéutica cardiovascular, se han investigado los derivados de este compuesto por su actividad antihipertensiva. Pueden desempeñar un papel en el control de la hipertensión al modular los niveles de presión arterial .

Aplicaciones Antiinflamatorias y Analgésicas

Las propiedades antiinflamatorias y analgésicas de los derivados de this compound los convierten en candidatos para el desarrollo de nuevos fármacos para tratar la inflamación y el dolor. Esto es particularmente relevante en el contexto de las enfermedades inflamatorias crónicas .

Actividad Antitrombótica

Algunos derivados se han identificado como posibles antagonistas del receptor de fibrinógeno con actividad antitrombótica. Esta aplicación es crucial para prevenir la trombosis, que puede provocar eventos cardiovasculares graves .

Investigación Antiviral

Por último, en la investigación antiviral, se han explorado los derivados del compuesto por su potencial para inhibir enzimas que son esenciales para el ciclo de vida de los virus, lo que ofrece una vía para desarrollar nuevos fármacos antivirales .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine’s action is significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . This suggests that the compound could be a potent anti-cancer agent.

Propiedades

IUPAC Name |

7-chloro-3-methyltriazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLGKTNNLQRDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)Cl)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425866 | |

| Record name | 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21323-71-7 | |

| Record name | 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research regarding 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine?

A1: The research primarily investigates the reactivity of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with various nucleophiles. The studies aim to understand how different nucleophiles substitute the chlorine atom at the 7-position of the triazolo[4,5-d]pyrimidine ring system [, , ]. This type of reaction is important for synthesizing a variety of substituted triazolo[4,5-d]pyrimidine derivatives, which could potentially possess diverse biological activities.

Q2: Why is the reactivity of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophiles important?

A2: This reactivity is important because it allows for the synthesis of a library of compounds with different substituents at the 7-position [, , ]. By introducing different functional groups, researchers can explore how these modifications affect the chemical and biological properties of the resulting triazolo[4,5-d]pyrimidine derivatives.

Q3: Are there any specific examples of nucleophiles reacting with 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine mentioned in the research?

A3: While the provided abstracts do not specify the exact nucleophiles used, they mention the general reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with a "nucleophile" [, , ]. This suggests that various nucleophiles, such as amines, alcohols, or thiols, could be employed to substitute the chlorine atom. The specific nucleophiles and reaction conditions would likely be detailed in the full text of the research articles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)

![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)

![2-(3-Chloro-6-methyl-8-phenyl-4,5,7,8-tetrahydrothieno[2,3-d]azepin-2-yl)propan-2-ol](/img/structure/B1242614.png)

![2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide](/img/structure/B1242616.png)

![methyl (2R,10R,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1242620.png)

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)